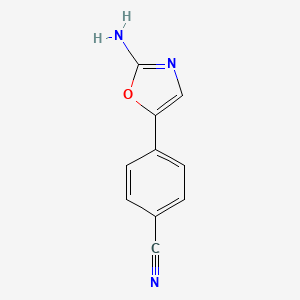

4-(2-Aminooxazol-5-yl)benzonitrile

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. scribd.comnih.gov Its prevalence in a wide array of natural products and synthetic molecules underscores its importance as a foundational structure for drug discovery. nih.govrsc.org

The oxazole ring is a versatile building block found in numerous biologically active compounds. nih.gov Its structure is aromatic and planar, providing a rigid framework for the precise spatial orientation of functional groups. This structural feature is critical for binding to biological targets like enzymes and receptors. scribd.comacs.org Oxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties. nih.govresearchgate.net The nitrogen and oxygen atoms within the ring can participate in non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes in biological systems. acs.org

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are highly valuable intermediates in organic synthesis. nih.gov The nitrile group is a powerful electron-withdrawing group, which influences the electronic properties of the aromatic ring to which it is attached. nih.gov This feature can be strategically employed to modulate the reactivity and binding affinity of a molecule. Furthermore, the nitrile group is a versatile functional handle that can be chemically transformed into other important groups, such as amines or carboxylic acids, making it a key component in the synthesis of complex molecules for pharmaceuticals and advanced materials. nih.gov In drug design, the nitrile moiety can also act as a hydrogen bond acceptor, contributing to the binding energy between a ligand and its protein target.

| Scaffold | Key Properties and Roles in Molecular Design |

| Oxazole | Rigid, aromatic five-membered heterocycle. scribd.com |

| Serves as a scaffold in numerous natural products and bioactive molecules. nih.gov | |

| Participates in hydrogen bonding and other non-covalent interactions. acs.org | |

| Associated with a wide range of pharmacological activities (e.g., antimicrobial, anticancer). nih.gov | |

| Aromatic Nitrile | Contains a polar, electron-withdrawing cyano (-C≡N) group. nih.gov |

| Versatile synthetic intermediate for creating other functional groups. nih.gov | |

| Modulates the electronic properties of the attached aromatic ring. | |

| Can act as a hydrogen bond acceptor in biological systems. |

Table 1: General Properties and Significance of Oxazole and Aromatic Nitrile Scaffolds. This table summarizes the fundamental characteristics of the two core components of 4-(2-Aminooxazol-5-yl)benzonitrile, highlighting their individual importance in the field of chemical research and drug design.

Rationale for Investigating this compound

The decision to investigate a specific chemical entity like this compound stems from the logical combination of its well-regarded substructures. The potential for synergistic interactions and its position within established classes of bioactive compounds provide a strong impetus for its study.

The direct linkage of a 2-aminooxazole ring to a benzonitrile (B105546) moiety creates a molecule with potential for synergistic or additive functionalities. The 2-aminooxazole portion can serve as the primary pharmacophore, conferring intrinsic biological activity, while the 4-benzonitrile tail can act as a modulating group. This modulation can occur through several mechanisms: fine-tuning the electronic distribution across the molecule, improving binding affinity to a biological target via interactions involving the nitrile group, and altering pharmacokinetic properties such as solubility and metabolic stability. The rigid, defined linkage between the two rings ensures a specific conformational presentation, which is a desirable trait in rational drug design.

The 2-aminooxazole scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry. nih.govscispace.com It is the bioisosteric counterpart to the more widely studied 2-aminothiazole (B372263) moiety, where the sulfur atom is replaced by oxygen. nih.govresearchgate.net This substitution can offer advantages such as improved metabolic stability. researchgate.net Research into 2-aminooxazole derivatives has revealed potent activity, particularly in the realm of antitubercular agents. acs.orgnih.gov For instance, certain N,4-disubstituted 2-aminooxazoles have demonstrated significant efficacy against Mycobacterium tuberculosis. scispace.comresearchgate.net

Similarly, molecules containing a benzonitrile fragment are prevalent in medicinal chemistry. For example, benzonitrile-based structures have been investigated for their properties as fluorescent chromophores and as components in various antimicrobial agents. nih.gov The presence of the nitrile group is often key to the observed activity.

| Bioactive 2-Aminooxazole Derivative Class | Associated Biological Activity | Key Findings |

| N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | Investigated as isosteres of active 2-aminothiazoles, showing that the 2-aminooxazole core maintains potent activity against M. tuberculosis. scispace.comresearchgate.net |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | Antimicrobial, Antiproliferative | Derivatives showed promising activity against various bacterial and fungal strains, as well as cytotoxicity against human cancer cell lines. nih.govresearchgate.net |

| Substituted (2-aminooxazol-4-yl)isoxazoles | Antibacterial (Enzyme Inhibition) | Identified as inhibitors of bacterial serine acetyltransferase, a promising target for novel antibacterial adjuvants. The 2-aminooxazole led to more potent derivatives than the 2-aminothiazole counterpart. mdpi.com |

Table 2: Examples of Bioactive 2-Aminooxazole Derivatives. This table presents selected examples of research on different classes of 2-aminooxazole derivatives, demonstrating the scaffold's established potential in developing new therapeutic agents.

Overview of Current Research Landscape and Gaps

A comprehensive survey of the current scientific literature reveals a significant gap in the specific investigation of This compound . While extensive research exists on the synthesis and application of various substituted 2-aminooxazoles scribd.comcore.ac.uk and aryl-substituted oxazoles, rsc.orgresearchgate.netrsc.org including those prepared via modern catalytic methods, researchgate.net there is a notable absence of studies dedicated to this precise molecule.

The synthesis of related structures, such as 4-aryl-substituted 2-aminooxazoles, has been described, often involving multi-step procedures or advanced coupling reactions. researchgate.netresearchgate.net However, a direct and optimized synthesis for this compound is not readily found in published works. Consequently, there is no available data on its specific biological activities, physicochemical properties, or potential applications. This lack of information represents a clear and compelling gap in the field, positioning this compound as an unexplored entity with significant potential for novel discovery in both medicinal and materials chemistry. Future research efforts could focus on its synthesis, full characterization, and systematic evaluation of its biological profile.

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

4-(2-amino-1,3-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-7-1-3-8(4-2-7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |

InChI Key |

FRUSYBQVRSNTOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(2-Aminooxazol-5-yl)benzonitrile

The retrosynthetic analysis of this compound involves the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary strategies focus on the formation of the oxazole (B20620) ring through key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations.

Disconnection Strategies Employing C-C and C-N Bond Formations

Two principal disconnection approaches for the 2-aminooxazole ring are considered. The first involves the disconnection of the C5-C(aryl) bond and the two C-N bonds of the amino group, leading back to a functionalized oxazole and an amino source. A more common and direct approach involves disconnecting the bonds forming the oxazole ring itself.

A logical disconnection strategy for this compound is to break the C5-C4 and O1-C5 bonds, as well as the N3-C2 and O1-C2 bonds of the oxazole ring. This leads to three primary building blocks: a 4-cyanophenyl derivative, a source for the C2-N2 unit (e.g., urea (B33335) or cyanamide), and a two-carbon unit that will form the C4-C5 part of the oxazole.

Another key disconnection strategy focuses on the formation of the C(5)-aryl bond via a Suzuki-Miyaura coupling reaction. This approach starts with a pre-formed 2-amino-5-halooxazole and a 4-cyanophenylboronic acid derivative.

Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound.

One of the primary precursors for the 4-cyanophenyl moiety is 4-cyanobenzaldehyde (B52832) . This aldehyde can be used in reactions like the Van Leusen oxazole synthesis to directly install the substituted phenyl ring at the 5-position of the oxazole. Alternatively, 4-methylbenzonitrile can be brominated to form 4-(bromomethyl)benzonitrile , which can then be converted to the corresponding α-bromoketone, a key intermediate for Hantzsch-type syntheses organic-chemistry.org.

For the construction of the 2-aminooxazole core, urea is a common and inexpensive nitrogen source in Hantzsch-type condensations. In the Van Leusen approach, tosylmethyl isocyanide (TosMIC) is a crucial C1 synthon organic-chemistry.orgenamine.netresearchgate.net.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 4-Cyanobenzaldehyde | Provides the 4-cyanophenyl group in Van Leusen synthesis. |

| 2-Bromo-1-(4-cyanophenyl)ethan-1-one | Key α-haloketone for Hantzsch-type synthesis. |

| Urea | Source of the 2-amino group in Hantzsch-type synthesis. |

| Tosylmethyl isocyanide (TosMIC) | Forms the C4-O1-C5 fragment of the oxazole ring in Van Leusen synthesis. |

| 4-Cyanophenylboronic acid | Coupling partner in Suzuki-Miyaura reactions to form the C5-aryl bond. |

| 2-Amino-5-bromooxazole | Precursor for late-stage introduction of the aryl group via cross-coupling. |

Established Synthetic Routes to the Oxazole Core

The formation of the oxazole ring is the cornerstone of the synthesis of this compound. Several cyclization reactions are well-established for this purpose.

Cyclization Reactions for Oxazole Ring Formation

The Hantzsch synthesis is a classical method for the formation of thiazoles, and its principles can be extended to the synthesis of oxazoles. The reaction typically involves the condensation of an α-haloketone with a urea or thioamide derivative chemicalbook.com. For the synthesis of 2-aminooxazoles, an α-haloketone is reacted with urea.

The reaction of α-bromoketones with urea derivatives can lead to the formation of imidazolone (B8795221) derivatives, but under specific conditions, can also yield 2-aminooxazoles nih.gov. A study on the synthesis of 2-amino-5-aryl-2-oxazolines, a related structure, involved the reaction of a β-amino alcohol with cyanogen (B1215507) bromide, which proceeds through a spontaneous cyclization of an intermediate hydroxycyanamide (B14297357) mdma.ch. While the standard Hantzsch protocol using substituted ureas has been reported to be challenging for the synthesis of some N-substituted 2-aminooxazoles, modifications and optimization of reaction conditions can lead to the desired products wikipedia.org.

A general representation of the Hantzsch-type synthesis for a 2-aminooxazole is depicted below:

Scheme 1: General Hantzsch-type synthesis of a 2-aminooxazole.

The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) organic-chemistry.orgenamine.net. This reaction is driven by the unique reactivity of TosMIC, which contains acidic protons, a sulfinic acid leaving group, and an isocyano group organic-chemistry.org. The reaction proceeds through the deprotonation of TosMIC, followed by addition to the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination to form the oxazole ring organic-chemistry.org.

The standard Van Leusen synthesis yields oxazoles that are unsubstituted at the 2-position. However, variations of this reaction exist. For instance, the Van Leusen imidazole (B134444) synthesis utilizes an aldimine, formed in situ from an aldehyde and an amine, to react with TosMIC, leading to the formation of imidazoles organic-chemistry.org. This suggests the possibility of modifying the reaction to incorporate a nitrogen atom at the 2-position of the oxazole ring.

A plausible route to this compound using this methodology would involve the reaction of 4-cyanobenzaldehyde with TosMIC. To introduce the amino group at the C2 position, a modification of the standard protocol would be necessary, potentially involving a reagent that can act as a synthon for the C2-N2 unit. While direct synthesis of 2-aminooxazoles via the Van Leusen reaction is not commonly reported, the versatility of TosMIC in forming various heterocycles suggests that such a pathway could be developed enamine.net.

A general scheme for the Van Leusen oxazole synthesis is as follows:

Scheme 2: General Van Leusen oxazole synthesis.

A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which involves the formation of a 5-(triazinyloxy)oxazole followed by a Ni-catalyzed Suzuki-Miyaura coupling beilstein-journals.org. This strategy could potentially be adapted for the synthesis of the target compound.

Van Leusen Oxazole Synthesis and its Variants

Utilizing Tosylmethyl Isocyanide (TosMIC) with Aldehydes

A cornerstone in the synthesis of oxazole rings is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a crucial reagent. nih.govmdpi.com This method involves a [3+2] cycloaddition reaction between an aldehyde and TosMIC in the presence of a base. nih.govmdpi.comvarsal.com The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govmdpi.com

The versatility of the van Leusen reaction allows for the synthesis of a wide array of 5-substituted and 4,5-disubstituted oxazoles by varying the aldehyde and, in some cases, including an aliphatic halide. nih.govmdpi.com A common procedure involves reacting the aldehyde with TosMIC and potassium carbonate in methanol (B129727) under reflux conditions. varsal.com The reactivity of aromatic aldehydes in this synthesis can be enhanced by the presence of electron-withdrawing groups. nih.govmdpi.com

| Reagent | Role | Key Features |

| Tosylmethyl Isocyanide (TosMIC) | C2N1 "3-atom synthon" | Contains reactive isocyanide carbon, active methylene, and a leaving group. nih.govmdpi.com |

| Aldehyde | Carbon source for C5 of the oxazole ring | Aromatic and aliphatic aldehydes can be used. nih.govmdpi.com |

| Base (e.g., K₂CO₃) | Deprotonation of TosMIC | Facilitates the initial cycloaddition step. nih.govmdpi.comvarsal.com |

Microwave-Assisted Synthetic Approaches

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool in the preparation of 2-aminooxazoles. researchgate.netacs.orgresearchgate.net This technique significantly reduces reaction times, often from hours to mere minutes, and can lead to improved yields and product purity without the need for extensive purification methods like recrystallization or flash chromatography. researchgate.netjusst.org

For instance, the synthesis of 2-aminooxazoles can be achieved in as little as five minutes at 150°C using microwave irradiation, providing the product via simple precipitation in moderate to good yields. researchgate.net The application of microwave heating has been shown to be effective in various synthetic steps, including the formation of the oxazole ring and subsequent functionalization. acs.orgresearchgate.netjusst.org The efficiency of microwave-assisted synthesis makes it a greener and more effective method compared to conventional heating. jusst.org

Introduction of the Amino Group at the 2-Position

The introduction of an amino group at the 2-position of the oxazole ring is a critical step in the synthesis of this compound. This functional group is often incorporated by using urea or its derivatives as a nitrogen source. researchgate.netnih.gov For example, reacting an α-bromoketone with urea is a known method for constructing the 2-aminooxazole scaffold. researchgate.net

Another approach involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with urea upon reflux to yield a 3-(2-aminooxazol-5-yl)-2H-chromen-2-one. nih.gov The primary amine group of 2-aminooxazole is a versatile handle for further chemical modifications, such as acylation or alkylation. wikipedia.org

Functionalization at the 5-Position with Benzonitrile (B105546) Moiety

Attaching the benzonitrile group at the 5-position of the oxazole ring is a key step in defining the target molecule. This is typically achieved by employing an aldehyde that already contains the benzonitrile functionality in the initial oxazole ring synthesis. Specifically, 4-formylbenzonitrile would be the aldehyde of choice in a van Leusen-type reaction with TosMIC to directly install the 4-cyanophenyl group at the C5 position of the oxazole. nih.gov

Alternatively, functionalization at the 5-position can be achieved through cross-coupling reactions on a pre-formed oxazole ring bearing a suitable handle, such as a halogen.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. orgsyn.orgresearchgate.netjocpr.com These reactions are crucial for assembling complex molecules like this compound.

Suzuki-Miyaura Coupling for Aryl-Oxazole Linkages

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds, particularly for linking aryl groups. snnu.edu.cnrsc.orgresearchgate.net In the context of this compound synthesis, this reaction can be employed to couple an arylboronic acid (or its ester) with a halogenated oxazole. For example, a 5-bromo-2-aminooxazole derivative could be coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to form the desired aryl-oxazole linkage. nih.gov

The efficiency of the Suzuki-Miyaura coupling is well-documented for a wide range of substrates, including electron-poor aryl chlorides, making it a versatile tool for synthesizing complex biaryl systems. rsc.orgnih.gov

Table of Key Coupling Partners in Suzuki-Miyaura Reactions:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Resulting Bond |

| 5-Bromo-2-aminooxazole | 4-Cyanophenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Oxazole C-C bond |

| Aryl Halide | Arylboronic Acid | Pd(OAc)₂/Ligand, Base | Biaryl C-C bond snnu.edu.cn |

Buchwald-Hartwig Amination for Amino-Oxazole Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. snnu.edu.cnorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org While direct amination of a 2-halooxazole can be challenging, the Buchwald-Hartwig reaction provides a powerful alternative for introducing the amino group.

This methodology has been successfully applied in the synthesis of various amino-substituted heterocyclic compounds. ncl.ac.uknih.gov The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, which significantly enhances the reaction's efficiency and scope. youtube.com Microwave-assisted Buchwald-Hartwig aminations have also been developed, drastically reducing reaction times from hours to minutes. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of 2-aminooxazole synthesis are highly dependent on carefully controlled reaction parameters. Research into analogous 4-aryl-2-aminooxazole syntheses provides a framework for optimizing the production of this compound.

The choice of solvent is crucial in the synthesis of oxazole derivatives, influencing reaction rates and product yields. In related syntheses, such as for 2-aminobenzoxazoles, various solvents have been tested to improve isolated yields. While a comprehensive study on solvents like 1,4-dioxane (B91453) for 2-aminooxazole formation did not show significant yield improvement in one case, it highlights the empirical nature of solvent selection. acs.org For palladium-catalyzed cross-coupling reactions, which can be used to modify the aryl group, solvents like dioxane are common. mdpi.com The selection of an appropriate solvent system is essential to ensure solubility of reactants and facilitate the desired reaction pathway while minimizing side reactions.

Catalysts are pivotal in many modern synthetic routes to heterocyclic compounds. For the formation of 5-aminooxazoles, a related isomer, cobalt-catalyzed [3+2] cycloaddition reactions have been shown to be effective, demonstrating high regioselectivity. thieme-connect.com In the synthesis of N-substituted 4-aryl-2-aminooxazoles, a crucial subsequent step often involves a Buchwald–Hartwig cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed amination is sensitive to the choice of catalyst and ligands. For instance, palladium complexes bearing N-heterocyclic carbene ligands have proven to be highly active for such transformations, leading to high yields of the desired N-arylated products. nih.gov The development of a catalytic system for the direct synthesis or functionalization of this compound would likely draw from these established palladium- or other transition-metal-based methodologies.

Temperature and pressure are critical parameters in the synthesis of 2-aminooxazoles, significantly affecting reaction times and yields. In the synthesis of 4-(p-tolyl)oxazol-2-amine, an analogue of the target compound, increasing the temperature from ambient to 120 °C dramatically reduced the reaction time from hours to just 30 minutes, with a corresponding increase in yield. acs.org Further acceleration can be achieved using microwave irradiation, which allows for rapid heating to high temperatures and pressures. acs.org The use of a microwave reactor can shorten reaction times to as little as 3-5 minutes at temperatures of 120-150 °C, providing moderate to good yields without extensive purification. acs.orgresearchgate.net The interplay between temperature and pressure, especially in sealed-vessel microwave synthesis, is a key area for optimization.

Table 1: Effect of Temperature and Reaction Time on the Yield of 4-(p-tolyl)oxazol-2-amine acs.org

| Entry | Temperature (°C) | Time | Yield (%) |

| X | 120 | 30 min | 45 |

| XI | 80 (Microwave) | 15 min | 53 |

| XII | 120 (Microwave) | 3 min | 56 |

This table is generated based on data for an analogous compound and is illustrative of the expected effects on the synthesis of this compound.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of 2-aminooxazoles and their derivatives has benefited from the application of green chemistry principles, focusing on reducing waste and energy consumption. researchgate.net

While not yet documented specifically for this compound, solvent-free, or mechanochemical, reactions represent a significant green chemistry approach. For related heterocyclic systems, such as the synthesis of 5-amino-pyrazole-4-carbonitriles, three-component mechanochemical reactions using a recyclable nanocatalyst have been developed. nih.gov This method generates products quickly and in high yields without the need for bulk reaction solvents, thus adhering to green chemistry principles. Applying similar solid-state or minimal-solvent conditions to the synthesis of 2-aminooxazoles could offer significant environmental benefits.

Microwave-assisted synthesis is a cornerstone of green chemistry, offering enhanced reaction rates, higher yields, and improved purity with reduced energy consumption compared to conventional heating methods. thieme-connect.com The synthesis of various 2-aminooxazoles has been successfully achieved using microwave irradiation, drastically cutting reaction times from hours to minutes. researchgate.netresearchgate.net For example, a microwave-mediated synthesis of 2-aminooxazoles at 150 °C was completed in just 5 minutes, yielding the product through simple precipitation without the need for chromatography. researchgate.net This energy-efficient protocol is highly applicable to the synthesis of this compound, promising a greener and more efficient manufacturing process. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazoles jusst.org

| Method | Time | Yield | Purity |

| Conventional Reflux | 8-10 hrs | Lower | Lower |

| Microwave Irradiation | 5-15 min | Good | High |

This table presents data for the analogous 2-aminothiazole (B372263) synthesis, illustrating the typical advantages of microwave-assisted protocols that are applicable to 2-aminooxazole synthesis.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. However, specific NMR data for 4-(2-Aminooxazol-5-yl)benzonitrile, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, are not reported in the reviewed literature.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

Without experimental spectra, a detailed analysis of the chemical shifts and coupling constants for this compound cannot be performed. Such an analysis would typically involve assigning specific proton and carbon signals to their respective atoms within the molecule. For instance, one would expect to observe distinct signals for the protons on the benzene (B151609) ring, the oxazole (B20620) ring, and the amino group. The coupling constants between adjacent protons would provide valuable information about their connectivity and the substitution pattern of the aromatic ring. Similarly, ¹³C NMR would reveal the chemical environment of each carbon atom, including the nitrile and the carbons of the heterocyclic and aromatic rings.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assembling the molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule. The Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is vital for determining the molecule's stereochemistry and conformation. The absence of this data for this compound means that its precise three-dimensional structure and connectivity cannot be experimentally verified from publicly available sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. No published HRMS data for this compound could be located. An accurate mass measurement would be essential to confirm the molecular formula, C₁₀H₇N₃O.

Fragmentation Pathways and Structural Information

The analysis of how a molecule breaks apart in a mass spectrometer (its fragmentation pathway) provides a "fingerprint" that can help to confirm its structure. By identifying the masses of the fragment ions, chemists can deduce the structure of the original molecule. Without experimental mass spectra, the fragmentation pathways of this compound under different ionization conditions (e.g., electron ionization or electrospray ionization) remain unknown.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While IR spectra of the related compound 2-aminooxazole have been reported, a specific IR spectrum for this compound with assigned absorption bands is not available. A detailed analysis would involve identifying characteristic vibrational frequencies for the nitrile group (C≡N), the amino group (N-H), the C=N and C=C bonds within the oxazole and benzene rings, and the C-O bond of the oxazole ring.

Characteristic Vibrational Modes of Oxazole and Nitrile Groups

The vibrational spectrum of this compound is characterized by the distinct modes of its oxazole and nitrile functionalities. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these characteristic vibrations.

The oxazole ring exhibits several characteristic vibrational modes. The C=N stretching vibration typically appears in the 1680–1595 cm⁻¹ region. The C=C stretching vibration of the oxazole ring is usually observed around 1456–1415 cm⁻¹. The C-O-C stretching of the oxazole ring can be identified by absorption bands in the 1292–1130 cm⁻¹ range. nih.govresearchgate.net The amino group attached to the oxazole ring at the 2-position introduces N-H stretching vibrations, which are expected to appear as strong bands in the 3400-3200 cm⁻¹ region.

The nitrile group (-C≡N) is one of the most readily identifiable functional groups in IR spectroscopy due to its sharp and intense absorption band. The stretching vibration of the C≡N bond typically occurs in the range of 2260-2220 cm⁻¹. rsc.org The intensity of this band can be influenced by the electronic environment of the benzonitrile (B105546) ring.

A hypothetical table of the major vibrational modes for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| Nitrile (-C≡N) | Stretching | 2260 - 2220 |

| Oxazole (C=N) | Stretching | 1680 - 1595 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Oxazole (C=C) | Stretching | 1456 - 1415 |

| Oxazole (C-O-C) | Asymmetric Stretching | 1292 - 1130 |

This table represents expected values based on known data for similar functional groups and should be considered predictive in the absence of direct experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound, if determined by X-ray crystallography, would provide precise information about its molecular geometry, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can infer its likely characteristics based on studies of related benzonitrile and aminooxazole derivatives. nih.govnih.gov

The crystal packing of this compound would be significantly influenced by hydrogen bonding and π-π stacking interactions. The amino group is a potent hydrogen bond donor, while the nitrile nitrogen and the oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions would likely lead to the formation of extended supramolecular networks. mdpi.com

A key structural feature of this compound is the torsion angle between the phenyl and oxazole rings. This angle is determined by the balance of steric hindrance and the desire for π-system conjugation. In analogous biphenyl (B1667301) systems, the torsion angle can vary significantly depending on the substituents on the rings. acs.orgwestmont.eduutah.eduacs.orgcolostate.edu For this compound, a non-planar conformation is expected in the gas phase and in solution to minimize steric repulsion. In the solid state, crystal packing forces can influence this angle, potentially leading to a more planar or a more twisted conformation. utah.edu

| Parameter | Description | Predicted Value/Range |

| Dihedral Angle (Phenyl-Oxazole) | The angle between the planes of the two rings. | 20° - 50° |

| Hydrogen Bond Donors | Groups that can donate a proton to a hydrogen bond. | -NH₂ |

| Hydrogen Bond Acceptors | Atoms that can accept a proton in a hydrogen bond. | Nitrile N, Oxazole N, Oxazole O |

| Key Intermolecular Interactions | The primary forces governing crystal packing. | Hydrogen bonding, π-π stacking |

This table presents predicted structural parameters based on the analysis of similar molecules and computational models.

Chiroptical Spectroscopy (if chiral derivatives are explored)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the amino group or by the use of a chiral derivatizing agent, would allow for the application of chiroptical methods.

Should a chiral derivative be synthesized, its CD spectrum would exhibit characteristic Cotton effects, which are differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center and the conformation of the molecule. This information is invaluable for assigning the stereochemistry of enantiomers and for studying conformational changes in solution.

Chemical Reactivity and Derivatization Pathways

Reactivity of the 2-Amino Group

The primary amine attached to the C2 position of the oxazole (B20620) ring is a key site for derivatization. However, its reactivity is influenced by the electronic nature of the oxazole ring. The carbon atom at the C2 position bears a significant partial positive charge, which tends to decrease the basicity of the attached amino group. scribd.com Despite this, the amino group retains sufficient nucleophilicity to participate in a variety of common amine reactions. wikipedia.org

Acylation and Sulfonylation Reactions

The 2-amino group of 4-(2-Aminooxazol-5-yl)benzonitrile can readily undergo acylation and sulfonylation. These reactions involve the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of stable amide and sulfonamide derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-(5-(4-cyanophenyl)oxazol-2-yl)amides. Similarly, treatment with isocyanates or isothiocyanates can yield urea (B33335) and thiourea (B124793) derivatives. acs.orgnih.gov These reactions are analogous to those reported for other 2-aminoazole systems like 2-aminobenzoxazoles and 2-aminothiazoles. acs.orgnih.gov

Sulfonylation: The amino group can be sulfonylated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in a suitable solvent, typically in the presence of a base like pyridine, to yield the corresponding sulfonamides. This C-H sulfonylation approach is a versatile method for creating sulfonylated heterocyclic scaffolds. elsevierpure.comnih.gov

Table 1: Acylation and Sulfonylation Reactions of the 2-Amino Group

| Reagent Type | Specific Reagent Example | Product Class | Resulting Derivative Structure |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide | N-(5-(4-cyanophenyl)oxazol-2-yl)acetamide |

| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea | 1-(5-(4-cyanophenyl)oxazol-2-yl)-3-phenylurea |

| Isothiocyanate | Methyl Isothiocyanate (MeNCS) | Thiourea | 1-(5-(4-cyanophenyl)oxazol-2-yl)-3-methylthiourea |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-(5-(4-cyanophenyl)oxazol-2-yl)-4-methylbenzenesulfonamide |

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The 2-amino group can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst. niscpr.res.inresearchgate.net The resulting Schiff bases, characterized by the -N=CH- linkage, are versatile intermediates for further synthetic transformations and are themselves a class of compounds with significant interest in medicinal chemistry. researchgate.netuomustansiriyah.edu.iq The reaction of this compound with various aromatic or aliphatic aldehydes would yield a library of N-((aryl/alkyl)methylene)-5-(4-cyanophenyl)oxazol-2-amines.

Table 2: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Compound | Product Name | Reaction Condition |

|---|---|---|

| Benzaldehyde | N-(phenylmethylene)-5-(4-cyanophenyl)oxazol-2-amine | Reflux in ethanol |

| 4-Hydroxybenzaldehyde | 4-(((5-(4-cyanophenyl)oxazol-2-yl)imino)methyl)phenol | Reflux in ethanol with acid catalyst |

| Acetone | N-(propan-2-ylidene)-5-(4-cyanophenyl)oxazol-2-amine | Reflux with dehydrating agent |

Diazotization and Subsequent Transformations

The diazotization of primary aromatic amines to form diazonium salts is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalities via Sandmeyer-type reactions. organic-chemistry.org Many heterocyclic amines, such as 2-aminothiazole (B372263) and 2-amino-1,3,4-thiadiazole, can be diazotized and coupled to form azo compounds or transformed into other derivatives. nih.govuobaghdad.edu.iq

However, research on 2-aminooxazole and its derivatives indicates that the amino group at the C2 position generally does not undergo diazotization under standard conditions (e.g., NaNO₂/HCl). scribd.com This lack of reactivity is attributed to the decreased basicity of the amino group, a consequence of the electron-withdrawing effect of the adjacent ring nitrogen and oxygen atoms in the oxazole heterocycle. scribd.com Therefore, derivatization of this compound via diazotization pathways is considered unfeasible.

Reactivity of the Benzonitrile (B105546) Group

The nitrile group (-C≡N) on the benzene (B151609) ring is a robust and versatile functional group that can participate in several important transformations.

Nitrile Hydrolysis and Reduction

The benzonitrile group can be converted into either a carboxylic acid or a primary amine, providing two distinct derivatization pathways.

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This would transform this compound into 4-(2-Aminooxazol-5-yl)benzoic acid. This derivative could then be used in standard carboxylic acid chemistry, such as esterification or amide bond formation.

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). This can be achieved through various methods, including catalytic hydrogenation using transition-metal catalysts (e.g., ruthenium, palladium, or nickel) or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) or with hydrosilanes. thieme-connect.deresearchgate.netresearchgate.net For instance, catalytic hydrogenation would yield 4-(aminomethyl)phenyl-2-aminooxazole. This transformation is generally high-yielding and tolerates a range of other functional groups. thieme-connect.de

Table 3: Reactions of the Benzonitrile Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Product Name |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ / H₂O, heat | Carboxylic Acid | 4-(2-Aminooxazol-5-yl)benzoic acid |

| Base Hydrolysis | NaOH / H₂O, heat | Carboxylate Salt | Sodium 4-(2-Aminooxazol-5-yl)benzoate |

| Catalytic Hydrogenation | H₂, Ru or Pd catalyst | Primary Amine | [4-(2-Aminooxazol-5-yl)phenyl]methanamine |

| Hydride Reduction | LiAlH₄ in THF | Primary Amine | [4-(2-Aminooxazol-5-yl)phenyl]methanamine |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the benzonitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This allows for the construction of five-membered heterocyclic rings fused to the existing molecular framework. For example, reaction with nitrile oxides (generated in situ) can lead to the formation of 1,2,4-oxadiazole (B8745197) rings. youtube.com Similarly, cycloaddition with nitrile sulfides yields thiadiazoles. acs.org Photochemical [2+2] cycloaddition reactions between the benzonitrile group and alkenes have also been reported, which can be used to construct complex polycyclic structures. ias.ac.inacs.org These reactions provide a powerful method for significantly increasing the structural complexity of the parent molecule.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The benzonitrile ring is a key site for electrophilic aromatic substitution (EAS) reactions, although its reactivity is significantly influenced by the substituents present. The cyano group (-CN) is a powerful electron-withdrawing group and acts as a meta-director, deactivating the aromatic ring towards electrophilic attack. Conversely, the 5-(2-aminooxazolyl) group is generally considered an activating group and directs electrophiles to the ortho and para positions.

In the case of this compound, the position of electrophilic attack is determined by the interplay of these opposing electronic effects. The positions ortho to the 5-(2-aminooxazolyl) group (C3 and C5) are activated, while the positions meta to the cyano group (also C3 and C5) are the least deactivated by the nitrile. This alignment of directing effects strongly favors substitution at the C3 and C5 positions of the benzonitrile ring.

Standard electrophilic substitution reactions such as nitration and sulfonation can be employed. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 3-nitro-4-(2-aminooxazol-5-yl)benzonitrile. masterorganicchemistry.com The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which can then be derivatized. nih.gov The reactivity of such electron-deficient aromatic systems can be exceptionally high, sometimes leading to what is termed "superelectrophilic" character, allowing for reactions with even weak nucleophiles. nih.gov

Regioselective Functionalization of the Oxazole Ring

The 2-aminooxazole ring is an electron-rich heterocycle, making it susceptible to various functionalization reactions. Its electronic nature makes it a prime target for regioselective modifications, which are essential for fine-tuning the properties of the molecule.

Directed ortho-metalation, or more broadly, directed remote metalation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For the 2-aminooxazole core, lithiation is a viable method for introducing substituents at specific positions. The C4 position of the oxazole ring is the most likely site for deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially at low temperatures. researchgate.netsemanticscholar.org The resulting lithiated intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles.

This strategy allows for the introduction of various functional groups that are otherwise difficult to install. For example, quenching the lithiated species with carbon dioxide (CO2) would yield the corresponding carboxylic acid, while reaction with aldehydes or ketones would provide secondary or tertiary alcohols, respectively. researchgate.net This method provides a direct route to novel derivatives with potential applications in materials science and medicinal chemistry. rsc.org

Table 1: Examples of Electrophiles for Quenching Lithiated 2-Aminooxazoles

| Electrophile | Resulting Functional Group |

| CO₂ | Carboxylic Acid (-COOH) |

| DMF (Dimethylformamide) | Aldehyde (-CHO) |

| I₂ | Iodide (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| Alkyl Halides (R-X) | Alkyl Group (-R) |

This table presents potential transformations based on established reactivity patterns of lithiated heterocycles.

Halogenation of the 2-aminooxazole ring provides a versatile entry point for transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the ring facilitates electrophilic halogenation, typically at the C4 position. nih.gov Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. More modern methods may utilize systems like potassium halides with an oxidant like Oxone under metal-free conditions. rsc.org

The resulting halo-oxazoles are excellent substrates for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. nih.govresearchgate.net This compatibility is crucial for the synthesis of complex derivatives. For instance, a 4-bromo-2-aminooxazole derivative can be coupled with a wide range of boronic acids or esters in a Suzuki reaction to introduce new aryl or heteroaryl moieties. nih.govnih.gov This approach offers a modular and efficient way to build molecular diversity. researchgate.net The use of brominated intermediates is often preferred due to the milder conditions typically required for subsequent cross-coupling compared to their chlorinated counterparts. nih.gov

Synthesis of Advanced Derivatives for Structure-Activity Relationship (SAR) Studies

The development of this compound derivatives is often driven by the need to understand how structural modifications impact biological activity. SAR studies involve the systematic alteration of different parts of the molecule to identify key pharmacophoric features.

Modifying the substitution pattern on the benzonitrile ring can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. As discussed, electrophilic aromatic substitution offers one route to introduce substituents. Alternatively, derivatives can be synthesized from pre-functionalized benzonitrile starting materials. For instance, reacting various substituted 4-cyanophenacyl bromides with urea can generate a library of compounds with diverse substituents on the phenyl ring.

These modifications can influence factors such as solubility, metabolic stability, and target binding affinity. For example, introducing polar groups like hydroxyl or carboxylate functions could enhance aqueous solubility, while lipophilic groups like halogens or alkyl chains could improve membrane permeability.

The exocyclic 2-amino group is a prime handle for derivatization. Its nucleophilicity allows for straightforward reactions such as acylation, sulfonylation, alkylation, and reductive amination. These modifications can significantly alter the electronic properties and steric profile of the molecule, which is often critical for biological activity. nih.gov

The Buchwald-Hartwig amination reaction has proven to be a powerful tool for creating N-aryl or N-heteroaryl derivatives, which might not be accessible through classical methods. mdpi.com This reaction involves the palladium-catalyzed coupling of the amino group with an aryl halide, allowing for the introduction of a vast array of aromatic and heteroaromatic substituents. mdpi.com Exploring different substituents on the amino group is a common strategy in medicinal chemistry to optimize ligand-receptor interactions and improve drug-like properties. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry

The foundation of any computational study lies in determining the most stable three-dimensional arrangement of the atoms and the distribution of electrons within the molecule.

Spectroscopic Property Prediction

Computational methods are also powerful tools for predicting how a molecule will interact with electromagnetic radiation, which is the basis of spectroscopy.

UV-Vis Absorption and Fluorescence Emission Spectra PredictionTime-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules.cuny.eduIt calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax).cuny.eduFurthermore, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission spectrum, providing insights into the molecule's potential as a fluorophore. For similar chromophoric systems containing benzonitrile (B105546), TD-DFT has been used to study their photophysical properties, including absorption and emission characteristics.cuny.edu

While the methodologies are well-established, the specific application to 4-(2-Aminooxazol-5-yl)benzonitrile and the resulting data tables for its geometric parameters, predicted chemical shifts, vibrational frequencies, and electronic transitions are currently absent from the scientific record. Further research is required to perform these specific computational investigations and to validate the theoretical findings with experimental data.

Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, these studies focus on the formation of the core oxazole (B20620) ring.

Transition State Analysis for Synthetic Pathways

The synthesis of 2-aminooxazoles, such as this compound, often involves the cyclization of precursor molecules. Transition state analysis is a computational method used to identify the highest energy point along the reaction coordinate, known as the transition state. Understanding the structure and energy of this state is crucial for predicting reaction rates and understanding how catalysts or different reaction conditions might influence the synthetic outcome.

For the synthesis of related 2-aminooxazole structures, computational studies have explored the reaction between an α-bromoketone and urea (B33335). researchgate.net The analysis of the transition state in such reactions would involve mapping the energetic landscape as the nucleophilic nitrogen of urea attacks the electrophilic carbon of the ketone, followed by the intramolecular cyclization and dehydration to form the oxazole ring. These calculations help in understanding the feasibility of the proposed reaction pathway and can guide the optimization of reaction conditions. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. arxiv.org This mapping helps to visualize the entire reaction pathway, including any intermediates and transition states. For the formation of the 2-aminooxazole ring system, this would involve plotting the potential energy of the system as a function of the geometric changes occurring during the bond-forming and bond-breaking processes. arxiv.org

The cyclization step is a key feature of the synthesis of many oxazole derivatives. nih.gov The mapping would illustrate the energy barriers associated with each step, providing a quantitative measure of the reaction's kinetics. arxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe their motion and conformational changes over time. This is particularly useful for understanding how flexible molecules like this compound behave in different environments.

Conformational Flexibility in Solution

In solution, a molecule's conformation can significantly impact its properties and interactions with other molecules. MD simulations can explore the various shapes, or conformers, that this compound can adopt. These simulations track the movement of each atom over time, governed by a force field that describes the interactions between them.

The conformational flexibility of similar heterocyclic compounds is an area of active research. rsc.org For this compound, the key dihedral angles to consider would be those around the bond connecting the phenyl and oxazole rings, as well as the orientation of the amino group. The simulations would reveal the most stable conformations and the energy barriers between them.

Solvation Effects

The solvent in which a molecule is dissolved can have a profound impact on its structure and reactivity. frontiersin.org MD simulations incorporating explicit solvent molecules can model these interactions directly. frontiersin.org For this compound, the polarity of the solvent would influence the orientation of the polar benzonitrile and aminooxazole groups. nih.gov

Studies on related oxazole and triazole compounds have shown that solute-solvent interactions can be analyzed using various computational parameters to understand both specific and nonspecific effects. researchgate.net These simulations can predict how the molecule's conformation and electronic properties are altered by the surrounding solvent molecules, which is crucial for understanding its behavior in a biological or chemical system. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this context, their molecular interactions. jocpr.comexcli.de

For this compound and its analogs, QSAR studies can identify the key molecular features that govern their interactions with biological targets. nih.govnih.gov These models are built using a set of molecules with known interaction data and a variety of calculated molecular descriptors. These descriptors can encode information about the molecule's size, shape, electronic properties, and hydrophobicity.

The goal of these QSAR models is to predict the interaction affinity of new, untested compounds based on their calculated descriptors. mdpi.com This can significantly accelerate the process of identifying molecules with desired interaction profiles. The models can highlight which parts of the molecule are most important for binding, such as the presence of hydrogen bond donors and acceptors, or specific aromatic interactions. researchgate.net

Below is a table summarizing the types of descriptors that are often used in QSAR modeling of heterocyclic compounds and their relevance to molecular interactions.

| Descriptor Type | Relevance to Molecular Interactions |

| Topological Descriptors | Describe the connectivity of atoms in the molecule, influencing its overall shape and size. |

| Electronic Descriptors | Quantify the distribution of electrons in the molecule, which is crucial for electrostatic interactions and hydrogen bonding. |

| Steric Descriptors | Relate to the volume and shape of the molecule, which determines how well it can fit into a binding site. |

| Hydrophobic Descriptors | Measure the molecule's affinity for nonpolar environments, a key factor in many biological interactions. |

It is important to note that the predictive power of a QSAR model is highly dependent on the quality and diversity of the data used to build it. mdpi.com

Insufficient Data for Comprehensive Analysis of this compound

A thorough review of available scientific literature has revealed a significant lack of specific research data concerning the theoretical and computational chemistry investigations of the compound this compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the ligand-target binding predictions or pharmacophore modeling of this compound as outlined in the requested structure. Generating such content would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy and specificity.

Further research and publication in the field of computational chemistry are necessary to elucidate the specific molecular interactions and pharmacophoric features of this compound. Without such foundational studies, a detailed analysis as requested remains unfeasible.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount to the advancement of any chemical entity in drug discovery. For 4-(2-aminooxazol-5-yl)benzonitrile and its analogues, future efforts will likely concentrate on moving beyond traditional methods towards greener and more efficient technologies.

While transition metal-catalyzed reactions, such as Buchwald-Hartwig couplings, have been instrumental in synthesizing N-substituted 2-aminooxazoles, they present certain drawbacks. nih.govresearchgate.net These include the cost and toxicity of the metal catalysts, which can contaminate the final product. rsc.org Consequently, a significant future direction is the development of transition-metal-free synthetic strategies. rsc.org

Research into metal-free synthesis of related scaffolds like 2-aminobenzoxazoles has shown promise. acs.org These methods often rely on activating agents like BF₃·Et₂O with non-hazardous cyanating agents or employing photocatalysts. acs.org Another approach involves the unique ring-opening of benzoxazoles and oxadiazoles (B1248032) with secondary amines, completely avoiding metal catalysts. semanticscholar.org Adapting these metal-free methodologies for the synthesis of this compound could offer significant advantages, including operational simplicity, reduced cost, lower toxicity, and easier purification of the final compounds. rsc.orgacs.org The development of such routes would be a substantial step towards more environmentally friendly and economically viable production. nih.gov

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. nih.govmdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives represents a significant avenue for future research.

Flow reactors allow for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities. beilstein-journals.org This technology is particularly advantageous when dealing with unstable intermediates or hazardous reagents, as small quantities are continuously reacted in a controlled environment. mdpi.com Researchers have successfully applied flow chemistry to the multi-step synthesis of other complex heterocycles, such as 1,2,4-oxadiazoles and pyrazoles, demonstrating the versatility of this approach. nih.govmdpi.com Implementing a continuous-flow process for the synthesis of this aminooxazole could streamline production, reduce waste, and facilitate large-scale manufacturing for further pre-clinical and clinical studies. beilstein-journals.org

Design and Synthesis of Next-Generation Derivatives

The core structure of this compound provides a robust platform for the design of new analogues with improved pharmacological profiles. Future design strategies will focus on fine-tuning the molecule's three-dimensional shape and physicochemical properties to maximize its interaction with biological targets.

The biological activity of a molecule is intrinsically linked to the conformation it adopts when binding to its target protein. Conformationally restricted analogues are derivatives designed to limit the number of possible spatial arrangements, effectively "locking" the molecule into its bioactive conformation. nih.gov This strategy can lead to a significant increase in potency and selectivity.

For this compound, this could be achieved by introducing cyclic structures or rigid linkers that restrict the rotation around key single bonds. For example, incorporating the benzonitrile (B105546) or aminooxazole moieties into a larger, more rigid ring system could fix their relative orientation. The synthesis of such analogues, while often complex, provides invaluable insight into the structure-activity relationship (SAR) and the specific geometry required for optimal target engagement. nih.gov

Bioisosterism, the practice of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a cornerstone of modern drug design. researchgate.netu-tokyo.ac.jp This strategy is used to enhance potency, improve pharmacokinetic properties, and reduce metabolic liabilities. nih.gov

The 2-aminooxazole moiety itself is a bioisostere of the 2-aminothiazole (B372263) scaffold, a common feature in many bioactive compounds. nih.govacs.org The oxazole (B20620) offers potential advantages over the thiazole (B1198619), such as improved solubility and reduced susceptibility to metabolic oxidation of the sulfur atom. nih.govacs.org Future research will undoubtedly explore further bioisosteric replacements within the this compound structure.

Key opportunities for bioisosteric modification include:

The Oxazole Ring: Replacing the oxygen atom with other heteroatoms could modulate the electronic properties and hydrogen bonding capacity of the ring.

The Benzonitrile Group: The nitrile group can be replaced with other electron-withdrawing groups or moieties that can act as hydrogen bond acceptors, such as a 1,2,4-oxadiazole (B8745197) or a tetrazole. nih.govnih.gov Such modifications can alter the molecule's interaction with its target and improve its absorption and distribution profile. u-tokyo.ac.jp

These rational design strategies, guided by computational modeling and an understanding of the target's structure, will be crucial in developing next-generation derivatives with superior therapeutic potential. nih.gov

Advanced Characterization Techniques

A thorough understanding of the chemical and physical properties of this compound and its derivatives is essential for their development. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced characterization methods will provide deeper insights. ijpbs.comjddtonline.infobiointerfaceresearch.com

Future research will increasingly rely on a suite of sophisticated analytical tools:

High-Resolution Mass Spectrometry (HRMS): To confirm elemental composition with high accuracy. mdpi.com

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign the structure of complex derivatives and understand through-bond and through-space atomic correlations.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in its solid state. nih.gov This is the gold standard for confirming stereochemistry and understanding the conformational preferences that can influence biological activity.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data. nih.gov

Specialized Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) provide information about the functional groups present in the molecule. jddtonline.info

By integrating these advanced characterization techniques, researchers can build a comprehensive picture of new analogues, correlating their structural features with their synthetic accessibility and biological function, thereby accelerating the journey from a promising compound to a potential therapeutic agent.

Solid-State NMR for Polymorphic Studies

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is of critical importance in materials science. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing these different solid forms. Unlike diffraction methods that rely on long-range order, ssNMR probes the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H), making it highly sensitive to subtle conformational and packing differences between polymorphs.

Future research should involve a comprehensive ssNMR study to identify and characterize potential polymorphs of this compound. This would involve acquiring high-resolution ¹³C and ¹⁵N ssNMR spectra under various crystallization conditions. The chemical shifts observed in these spectra can provide detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 1: Prospective ¹³C ssNMR Chemical Shift Data for Hypothetical Polymorphs of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - Form A | Predicted Chemical Shift (ppm) - Form B |

| C (cyano) | 118.5 | 120.2 |

| C (phenyl, ipso to CN) | 112.0 | 113.5 |

| C (phenyl, ortho to CN) | 133.0 | 133.8 |

| C (phenyl, meta to CN) | 129.5 | 129.9 |

| C (phenyl, para to CN) | 145.0 | 146.3 |

| C5 (oxazole) | 125.8 | 127.1 |

| C2 (oxazole) | 162.3 | 163.0 |

| C4 (oxazole) | 140.1 | 140.9 |

Note: The data in this table is hypothetical and for illustrative purposes to show the potential differences that could be observed between polymorphs.

Single-Molecule Spectroscopy

To move beyond ensemble-averaged properties, single-molecule spectroscopy offers a window into the behavior of individual this compound molecules. Techniques such as single-molecule fluorescence spectroscopy could be employed to study conformational dynamics, intermolecular interactions, and photophysical properties without the averaging inherent in bulk measurements. This approach could reveal rare conformational states or transient interactions that are otherwise hidden.

Deeper Computational Exploration

Computational chemistry provides a powerful lens to understand and predict the behavior of molecules. For this compound, deeper computational studies can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Ab Initio Molecular Dynamics for Dynamic Properties

While static quantum chemical calculations can predict molecular properties in a vacuum or a continuum solvent, ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the molecule's behavior in a condensed phase. AIMD simulations could be used to study the vibrational dynamics, solvent effects, and the initial stages of self-assembly of this compound. This would provide a more realistic understanding of its behavior in solution and in the solid state.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

To study the interaction of this compound with a larger environment, such as a biological macromolecule or a material surface, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are an ideal tool. In this approach, the core molecule is treated with a high level of quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics. This would allow for the study of binding energies, reaction mechanisms, and electronic properties in a complex environment.

Expanded Applications in Non-Clinical Domains

The unique structural motifs of this compound, including the hydrogen-bonding capabilities of the amino-oxazole group and the polar benzonitrile moiety, suggest potential applications beyond the pharmaceutical realm.

Supramolecular Assemblies and Smart Materials

The ability of this compound to form specific hydrogen bonds and engage in π-π stacking interactions makes it a promising candidate for the construction of supramolecular assemblies. Future research could explore the self-assembly of this molecule into well-defined nanostructures such as wires, sheets, or gels. These materials could exhibit interesting properties, such as stimuli-responsiveness (e.g., to pH, light, or temperature), making them "smart materials" with potential applications in sensing, catalysis, or controlled release. The synthesis of derivatives with modified peripheral groups could be explored to tune these self-assembly properties.

Table 2: Potential Supramolecular Architectures of this compound Derivatives

| Derivative Functional Group | Predicted Supramolecular Assembly | Potential Application |

| Long Alkyl Chains | Lamellar Structures or Nanofibers | Organic Electronics |

| Crown Ether Moiety | Ion-Selective Channels | Sensing |

| Photoswitchable Group | Light-Responsive Gels | Smart Materials |

Note: This table presents hypothetical scenarios for future research and development.

Chemical Biology Probes for Mechanistic Studies

The interrogation of complex biological systems, such as signal transduction pathways, often relies on the use of precisely designed small molecules known as chemical probes. nih.govacs.org These probes can be utilized to selectively modulate the function of a specific protein, enabling researchers to dissect its role in cellular processes. The compound this compound, with its distinct structural features, presents significant potential for development as a chemical biology probe, particularly for the study of protein kinases.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular activities, and their dysregulation is implicated in numerous diseases, including cancer. acs.org Consequently, the development of inhibitors that can selectively target specific kinases is an area of intense research. acs.org While no direct studies explicitly detail the use of this compound as a chemical probe, its structural components are present in known kinase inhibitors. The 2-aminooxazole core is a bioisostere of the 2-aminothiazole scaffold, a well-established template in the design of kinase inhibitors such as the pan-Src inhibitor Dasatinib. acs.orgnih.gov This bioisosteric relationship suggests that this compound could engage with the ATP-binding site of certain kinases in a similar manner to its thiazole counterparts. acs.orgnih.gov

The benzonitrile group is another feature that points towards its potential as a kinase inhibitor probe. This moiety is found in various inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govdovepress.com The nitrile group can form crucial hydrogen bonds within the kinase active site, contributing to the inhibitor's potency and selectivity. dovepress.com Therefore, it is plausible that this compound could serve as a scaffold for developing probes to investigate the signaling pathways mediated by kinases like VEGFR-2.

To be effectively used for mechanistic studies, a chemical probe should ideally be accompanied by a "negative control," a structurally similar but biologically inactive molecule. nih.gov This allows researchers to distinguish the on-target effects of the probe from any non-specific or off-target effects. The development of a corresponding inactive analogue of this compound would be a crucial step in its validation as a reliable chemical probe for elucidating kinase function in health and disease. nih.gov

Challenges and Opportunities in Oxazole Chemistry

The synthesis and functionalization of oxazole-containing compounds, particularly the 2-aminooxazole scaffold present in this compound, present both significant challenges and exciting opportunities for chemists.

One of the primary challenges lies in the synthesis of N-substituted 2-aminooxazoles, which can be more complex than their 2-aminothiazole counterparts. acs.org While various methods exist for the construction of the oxazole core, many of these are not readily applicable to the synthesis of N-substituted derivatives, often resulting in low yields or requiring harsh reaction conditions. acs.org Furthermore, the synthesis of 2-amino-5-aryloxazoles can be complicated by the availability of starting materials and the potential for side reactions. acs.org

Another challenge is the potential for some 2-aminothiazole-based compounds to be identified as pan-assay interference compounds (PAINS), which can lead to false positives in high-throughput screening assays. acs.org While the isosteric replacement with a 2-aminooxazole core is being explored as a strategy to mitigate this, it underscores the need for careful evaluation of the specificity of these compounds. acs.orgmdpi.com

Despite these challenges, the field of oxazole chemistry is ripe with opportunities. The concept of bioisosteric replacement of the 2-aminothiazole with a 2-aminooxazole ring is a significant opportunity in drug discovery. acs.orgnih.govmdpi.com This substitution can lead to improved physicochemical properties, such as enhanced solubility and reduced metabolic liability due to the absence of an easily oxidizable sulfur atom, without compromising biological activity. acs.orgmdpi.com Studies have shown that this isosteric swap can significantly increase the hydrophilicity and water solubility of compounds, which are desirable properties for potential drug candidates. mdpi.com

Furthermore, there are opportunities for the development of novel synthetic methodologies that are more efficient and versatile for creating highly functionalized oxazoles. This includes the development of catalyst-free synthesis methods and the use of innovative techniques like microwave-assisted synthesis to improve reaction yields and reduce reaction times. The development of robust methods for the regioselective functionalization of the oxazole ring would also open up new avenues for creating diverse libraries of compounds for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.